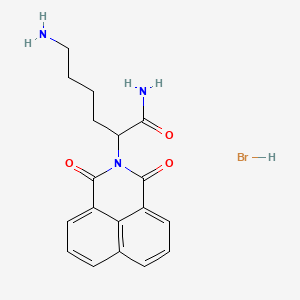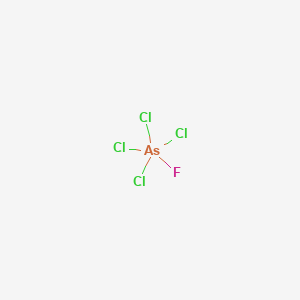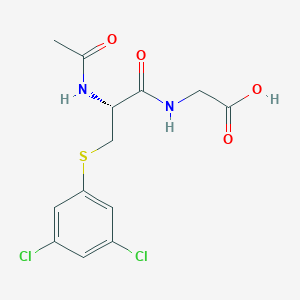
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of glycine and cysteine, incorporating an acetyl group and a dichlorophenyl moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- typically involves multiple steps, starting with the protection of amino and carboxyl groups of glycine and cysteine. The acetylation of cysteine is achieved using acetic anhydride under controlled conditions. The dichlorophenyl group is introduced through a substitution reaction using 3,5-dichlorophenyl chloride. The final step involves the coupling of the protected glycine and acetylated cysteine derivatives, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- involves its interaction with specific molecular targets. The acetyl and dichlorophenyl groups can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as a precursor for the synthesis of bioactive molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
Glycine Conjugates: Various glycine derivatives used in biochemical studies.
Dichlorophenyl Derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
86674-65-9 |
|---|---|
Molecular Formula |
C13H14Cl2N2O4S |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-[[(2R)-2-acetamido-3-(3,5-dichlorophenyl)sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14Cl2N2O4S/c1-7(18)17-11(13(21)16-5-12(19)20)6-22-10-3-8(14)2-9(15)4-10/h2-4,11H,5-6H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |
InChI Key |
LWBVLVWVCZSJSM-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


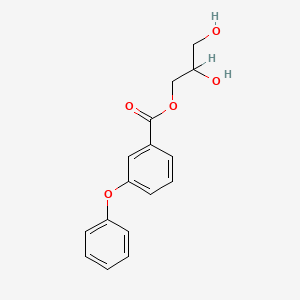
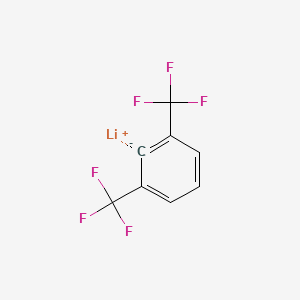

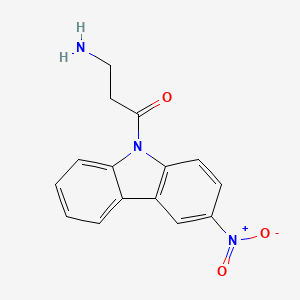
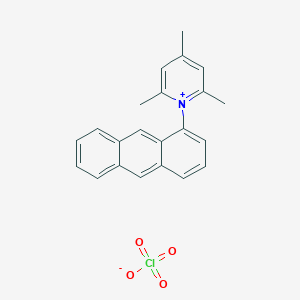
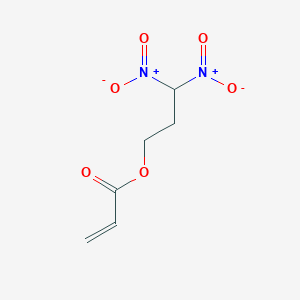
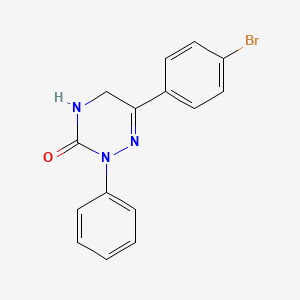
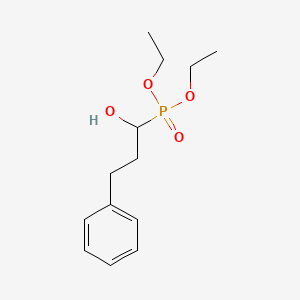
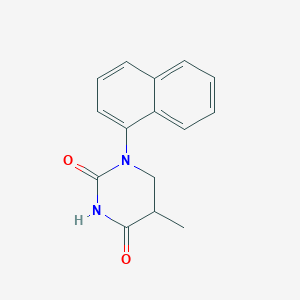
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
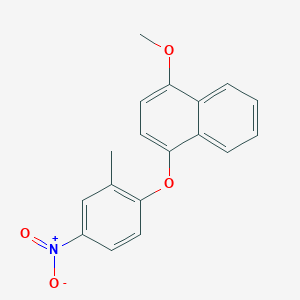
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
